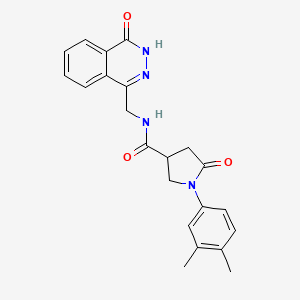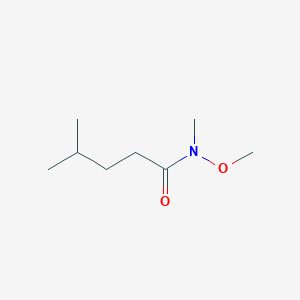![molecular formula C18H18F3N3O B2604135 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane CAS No. 2097926-37-7](/img/structure/B2604135.png)
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a pyrazole ring, a fluorophenyl group, and a spirocyclic octane structure, making it a complex and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring.
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction, which can be facilitated by using a strong base or acid catalyst.
Final functionalization: The difluoro and carbonyl groups are introduced in the final steps, often through halogenation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Aplicaciones Científicas De Investigación
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-difluoro-6-[3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
- 1,1-difluoro-6-[3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
- 1,1-difluoro-6-[3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
Uniqueness
The uniqueness of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane lies in its specific combination of functional groups and spirocyclic structure. The presence of both fluorine and pyrazole rings enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-23-15(10-14(22-23)12-2-4-13(19)5-3-12)16(25)24-8-6-17(7-9-24)11-18(17,20)21/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYUNWEWXWPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)CC4(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2604053.png)

![N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2604057.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604060.png)
![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate](/img/structure/B2604063.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)
![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2604075.png)
